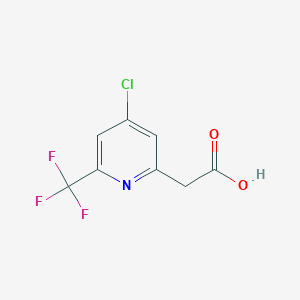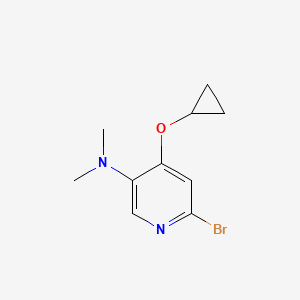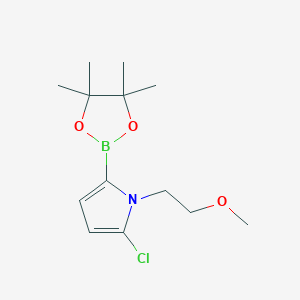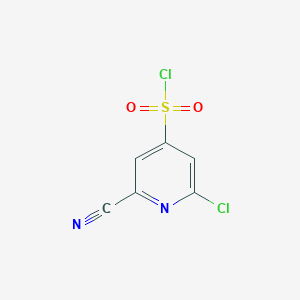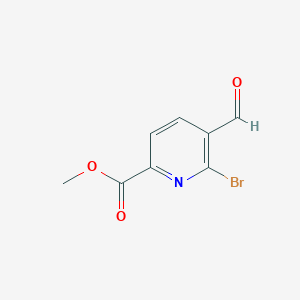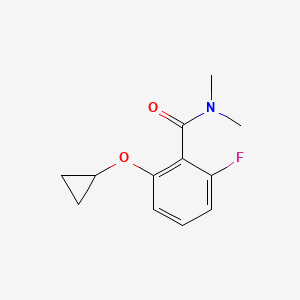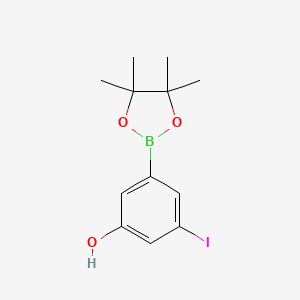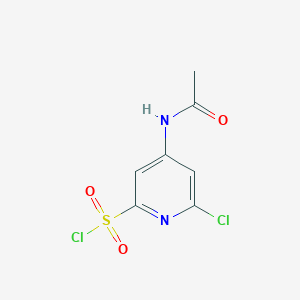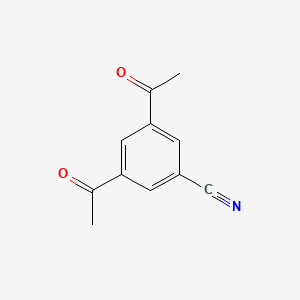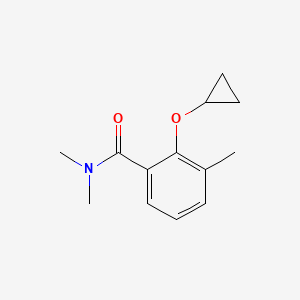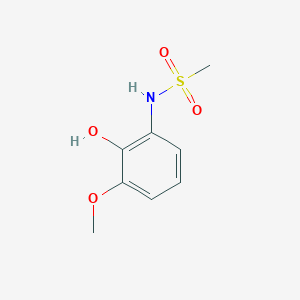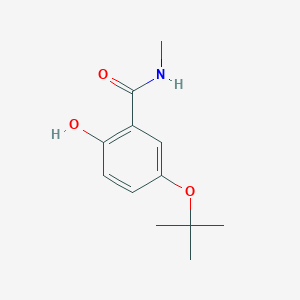
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is a chemical compound with the molecular formula C8H12F2N2O It features a piperazin-2-one core substituted with a 2,2-difluorocyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazin-2-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and deprotection steps, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazin-2-one core or the difluorocyclopropyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Mécanisme D'action
The mechanism of action of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar piperazine core but differs in its substituents.
Piperazin-2-ones and Morpholin-2-ones: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is unique due to the presence of the 2,2-difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
1393541-17-7 |
|---|---|
Formule moléculaire |
C8H12F2N2O |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-[(2,2-difluorocyclopropyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-6(8)4-12-2-1-11-7(13)5-12/h6H,1-5H2,(H,11,13) |
Clé InChI |
ZBCKBHVRBUGCHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)CC2CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


